molecular formula C10H11BrN2O3 B13978055 6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione

Cat. No.: B13978055
M. Wt: 287.11 g/mol
InChI Key: IQUVETQCUIVSBE-UHFFFAOYSA-N
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Description

6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is a heterocyclic compound that features a unique imidazo[1,5-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione typically involves multi-step organic reactions. One common method starts with the bromination of a suitable precursor, followed by cyclization and methoxylation steps. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the bromine atom under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that influence cellular functions, such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    8-Methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione: Lacks the bromine atom, which may affect its reactivity and biological activity.

    6-Chloro-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

    6-Bromo-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione: Lacks the methoxy group, which may influence its solubility and reactivity.

Uniqueness

6-Bromo-8-methoxy-3,3-dimethyl-2,3-dihydroimidazo[1,5-a]pyridine-1,5-dione is unique due to the presence of both bromine and methoxy groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C10H11BrN2O3

Molecular Weight

287.11 g/mol

IUPAC Name

6-bromo-8-methoxy-3,3-dimethyl-2H-imidazo[1,5-a]pyridine-1,5-dione

InChI

InChI=1S/C10H11BrN2O3/c1-10(2)12-8(14)7-6(16-3)4-5(11)9(15)13(7)10/h4H,1-3H3,(H,12,14)

InChI Key

IQUVETQCUIVSBE-UHFFFAOYSA-N

Canonical SMILES

CC1(NC(=O)C2=C(C=C(C(=O)N21)Br)OC)C

Origin of Product

United States

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